molecular formula C16H20N2O2 B5210414 N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide

N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide

Número de catálogo B5210414
Peso molecular: 272.34 g/mol
Clave InChI: DDAQCYPHVOYGNI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide, also known as SBI-0206965, is a small molecule inhibitor of the enzyme PDK1 (3-phosphoinositide-dependent protein kinase-1). PDK1 is a key regulator of the PI3K/Akt/mTOR signaling pathway, which is involved in many cellular processes such as cell growth, proliferation, survival, and metabolism. Inhibition of PDK1 by SBI-0206965 has been shown to have potential therapeutic applications in cancer, diabetes, and other diseases.

Mecanismo De Acción

N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide binds to the ATP-binding pocket of PDK1 and inhibits its kinase activity. This leads to a downstream inhibition of the PI3K/Akt/mTOR pathway, which is involved in many cellular processes such as cell growth, proliferation, survival, and metabolism. The exact mechanism by which PDK1 inhibition by N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide leads to tumor suppression and improved glucose metabolism is still under investigation.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In diabetes, N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide has been shown to improve glucose metabolism and insulin sensitivity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide is its specificity for PDK1, which makes it a valuable tool for studying the role of PDK1 in various cellular processes. However, one limitation of N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide is its relatively low potency, which may require higher concentrations for effective inhibition of PDK1. Additionally, the in vivo efficacy of N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide may be limited by its pharmacokinetic properties, such as poor bioavailability and rapid clearance.

Direcciones Futuras

Several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide and PDK1 inhibition can be identified. One direction is to further investigate the molecular mechanisms by which PDK1 inhibition by N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide leads to tumor suppression and improved glucose metabolism. Another direction is to develop more potent and selective PDK1 inhibitors with improved pharmacokinetic properties for in vivo applications. Additionally, the therapeutic potential of N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide and other PDK1 inhibitors in combination with other targeted therapies or chemotherapy should be explored.

Métodos De Síntesis

The synthesis of N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide has been described in several research articles. The general method involves the reaction of 3,4-dimethylbenzoyl chloride with tert-butyl 3-amino-5-isoxazolecarboxylate in the presence of a base such as triethylamine. The resulting intermediate is then treated with tert-butyl carbazate to form the final product, which is purified by column chromatography.

Aplicaciones Científicas De Investigación

N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide has been extensively studied in preclinical models of cancer and diabetes. In cancer, PDK1 inhibition by N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide has been shown to suppress tumor growth and induce apoptosis (programmed cell death) in various cancer cell lines and xenograft models. This effect is thought to be mediated by the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
In diabetes, PDK1 inhibition by N-(5-tert-butyl-3-isoxazolyl)-3,4-dimethylbenzamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes. This effect is thought to be mediated by the activation of AMPK (adenosine monophosphate-activated protein kinase), a key regulator of energy metabolism.

Propiedades

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-10-6-7-12(8-11(10)2)15(19)17-14-9-13(20-18-14)16(3,4)5/h6-9H,1-5H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAQCYPHVOYGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NOC(=C2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4-dimethylbenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.